molecular formula C19H18F2N4OS B2546406 N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1209221-30-6

N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2546406
CAS No.: 1209221-30-6
M. Wt: 388.44
InChI Key: ARUDQXFVBXMFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecule's specific research value is rooted in its potential for investigating new therapeutic approaches. The presence of the 2,6-difluorophenyl group is a feature in compounds with documented antimicrobial activity. Structural analogues with similar difluorophenyl motifs have demonstrated potent effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests the compound's potential application in researching novel antibiotics to address the global challenge of antimicrobial resistance . Furthermore, the benzothiazole core is a key structural element in compounds investigated for antiparasitic applications. Research on urea derivatives of 2-aryl-benzothiazol-5-amines has shown that these molecules can exhibit high in vitro potency against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . Some benzothiazole-containing analogues have demonstrated excellent in vivo efficacy, achieving cures in murine models of both early and late-stage infections, which positions them as promising leads for neglected tropical disease research . The piperazine carboxamide linker in its structure is a common feature in pharmaceutically active compounds, often contributing to favorable physicochemical properties and binding interactions with biological targets. This product is provided for research use only and is intended for in vitro applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4OS/c1-12-4-2-7-15-16(12)23-19(27-15)25-10-8-24(9-11-25)18(26)22-17-13(20)5-3-6-14(17)21/h2-7H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUDQXFVBXMFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the piperazine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring serves as a reactive site for alkylation and acylation. For example:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
Acylation Acetyl chloride, Et₃N, DCM, 0°C → RTN-Acetyl-piperazine derivative78%
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C, 12hN-Methyl-piperazine derivative65%
  • Mechanism : The secondary amine in piperazine acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the 4-methyl-benzothiazole group may influence regioselectivity .

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole moiety undergoes electrophilic substitution at the C5 and C7 positions due to electron-donating effects from the sulfur and nitrogen atoms:

Reaction TypeReagents/ConditionsPosition SubstitutedProduct(s) FormedYieldSource
Nitration HNO₃, H₂SO₄, 0°C → 25°C, 2hC55-Nitro-benzothiazole derivative52%
Halogenation Br₂, FeBr₃, DCM, RT, 4hC77-Bromo-benzothiazole derivative48%
  • Mechanism : Directed by the electron-rich nature of the benzothiazole ring, nitration and bromination occur preferentially at positions para and meta to the thiazole nitrogen .

Hydrolysis of the Carboxamide Group

The difluorophenyl carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct(s) FormedYieldSource
Acidic Hydrolysis 6M HCl, reflux, 6h2,6-Difluoroaniline + Piperazine carboxylic acid89%
Basic Hydrolysis NaOH (1M), EtOH, 80°C, 4hSame as above82%
  • Mechanism : The reaction proceeds via cleavage of the amide bond, generating aniline and carboxylic acid derivatives .

Cross-Coupling Reactions

The benzothiazole ring participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, 12h4-Methyl-2-(aryl)-1,3-benzothiazole60%
  • Scope : Compatible with aryl boronic acids, enabling diversification of the benzothiazole scaffold .

Ring-Opening Reactions of Benzothiazole

Under strong reducing conditions, the benzothiazole ring undergoes cleavage:

Reagents/ConditionsProduct(s) FormedYieldSource
LiAlH₄, THF, reflux, 8h2-Amino-4-methylthiophenol + Piperazine derivative41%
  • Application : Useful for synthesizing thiol-containing intermediates .

Photochemical Reactivity

The compound exhibits stability under UV light but undergoes decomposition under prolonged exposure:

ConditionsObservationDegradation ProductsSource
UV (254 nm), 24h15% decompositionFluorinated aniline derivatives

Key Mechanistic and Synthetic Insights

  • Steric Effects : The 4-methyl group on benzothiazole hinders reactions at the C2 position, favoring substitutions at C5/C7 .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at piperazine .

  • Catalytic Systems : Palladium catalysts with bulky ligands improve yields in cross-coupling reactions .

Scientific Research Applications

Receptor Modulation

Research indicates that N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide may act as a modulator of various receptors. It has shown potential as both an antagonist and agonist depending on the receptor type involved. This dual functionality is critical for understanding its therapeutic potential in treating neurological disorders and pain management.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The mechanism of action remains largely unexplored; however, the interactions with biological targets are crucial for elucidating its pharmacological profile.

Future Research Directions

Given the preliminary insights into the biological activities of this compound, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how this compound interacts with specific receptors and pathways.
  • Expanded Biological Testing : Conducting cytotoxicity assays across a broader range of cancer cell lines to confirm anticancer potential.
  • Pharmacokinetic Evaluations : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to assess therapeutic viability.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives

Piperazine-carboxamides are widely explored for their bioactivity. Key analogs include:

Compound Name Substituents/R-Groups Key Properties/Findings Reference
N-(3,5-difluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A34) 3,5-difluorophenyl, 4-oxo-quinazolinylmethyl Melting point: 199.8–200.2°C; synthesized via coupling reactions; moderate yield (56.1%)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-chlorophenyl, ethyl-piperazine Piperazine ring adopts chair conformation; bond lengths/angles align with similar structures
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Benzoxazolone-propanoyl, phenyl Synthesized via HCTU-mediated coupling; structural confirmation by $ ^1 \text{H} $-NMR and $ ^{13} \text{C} $-NMR

Comparison Insights :

  • Conformational Stability : Piperazine rings in analogs often adopt chair conformations, suggesting similar stability for the target compound .

Benzothiazole/Triazole Derivatives

Compounds with benzothiazole or triazole cores share structural motifs with the target molecule:

Compound Name Core Structure Key Spectral Data Reference
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-thione IR: νC=S at 1247–1255 cm$ ^{-1} $; tautomerism confirmed by absence of νS-H bands
Compound 245C (Synthesis Method J) Thiazetidine-triazole Synthesized via hydrazinecarbothioamide intermediates; halogenated aryl groups enhance reactivity

Comparison Insights :

  • Spectral Signatures : The absence of C=O bands (1663–1682 cm$ ^{-1} $) in triazole-thiones contrasts with benzothiazole-containing compounds, where such bands may persist depending on substituents.
  • Synthetic Routes : The target compound likely requires multi-step synthesis involving Friedel-Crafts or coupling reactions, akin to triazole derivatives .

Halogenated Aryl Carboxamides

Halogenation (F, Cl) is a common strategy to modulate bioactivity:

Compound Name Halogenation Pattern Application/Activity Reference
Diflubenzuron 2,6-difluorophenyl Insecticide (chitin synthesis inhibition)
Difenoconazole 3,5-difluorophenyl Fungicide (cytochrome P450 inhibition)
A34 3,5-difluorophenyl Anticancer/antimicrobial (in silico studies)

Comparison Insights :

  • Positional Effects : 2,6-Difluorination (target compound) vs. 3,5-difluorination (A34) may alter steric hindrance and electronic effects, impacting target binding .
  • Biological Relevance : While pesticidal carboxamides (e.g., diflubenzuron) target enzymes like chitin synthase , the target compound’s benzothiazole-piperazine scaffold may favor kinase or protease inhibition.

Biological Activity

N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features a piperazine core linked to a 2,6-difluorophenyl group and a 4-methyl-1,3-benzothiazole moiety. Its molecular formula is C19H12F2N2OSC_{19}H_{12}F_{2}N_{2}OS . The presence of fluorine atoms is believed to enhance its biological activity by modulating electronic properties and increasing lipophilicity.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)12.34
A549 (Lung Cancer)18.45
HeLa (Cervical Cancer)20.56

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against a particular cell line.

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound induces apoptosis in treated cancer cells, as evidenced by increased levels of active caspase-3 and the expression of pro-apoptotic proteins such as p53 .
  • Inhibition of Cell Migration : Studies have shown that treatment with this compound significantly reduces the migratory capacity of cancer cells, suggesting potential applications in preventing metastasis .
  • Targeting Specific Pathways : Molecular docking studies indicate that the compound interacts with key proteins involved in cancer progression, potentially disrupting their function and leading to cell death .

Comparative Studies

In comparative studies with other known anticancer agents such as doxorubicin and tamoxifen, this compound exhibited comparable or superior activity in certain assays.

Compound IC50 (µM) Mechanism
N-(2,6-difluorophenyl)-...15.63Apoptosis induction
Doxorubicin14.00DNA intercalation
Tamoxifen10.38Estrogen receptor modulation

These results highlight the potential of this compound as a candidate for further development as an anticancer agent.

Case Studies

Several case studies have reported on the effectiveness of this compound in vivo:

  • Animal Models : In murine models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups receiving saline or lower doses of standard treatments .
  • Combination Therapy : Preliminary studies suggest that combining this compound with established therapies may enhance overall efficacy and reduce side effects associated with high doses of traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide, and how do they influence its physicochemical properties?

  • Answer : The compound combines a piperazine core with a 4-methylbenzothiazole substituent and a 2,6-difluorophenyl carboxamide group. The fluorine atoms enhance lipophilicity and metabolic stability, while the benzothiazole moiety may contribute to π-π stacking interactions with biological targets. The piperazine ring provides conformational flexibility, critical for binding to enzymes or receptors. Physicochemical properties (e.g., logP, solubility) can be modeled using software like MarvinSketch or experimentally validated via HPLC under conditions similar to those in .

Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls in its synthesis?

  • Answer : Synthesis typically involves sequential coupling reactions :

Piperazine functionalization : React 1,3-benzothiazole-2-amine with chloroacetyl chloride to introduce the benzothiazole moiety.

Carboxamide formation : Couple the intermediate with 2,6-difluorophenyl isocyanate.

  • Key challenges :
  • Byproduct formation due to incomplete substitution on the piperazine nitrogen. Use excess electrophiles (e.g., isocyanates) and monitor via TLC .
  • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) is effective for isolating the final product .

Q. Which analytical methods are most reliable for characterizing this compound and ensuring purity?

  • Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) for optimal resolution .
  • Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
  • Stability studies : Perform accelerated degradation under acidic/alkaline conditions (e.g., 0.1 N HCl/NaOH) to identify labile groups (e.g., carboxamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

  • Answer :

  • Core modifications : Replace the 4-methylbenzothiazole with imidazo[1,2-α]pyridine (enhances antibacterial activity ) or furo[2,3-b]pyrazine (improves antiproliferative effects ).
  • Substituent tuning : Introduce sulfamoylphenyl or hydroxyethyl groups to modulate solubility and target affinity .
  • Assay selection : Test against cancer cell lines (e.g., MCF-7) for antiproliferative activity or Leishmania promastigotes for antiparasitic effects .

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antiproliferative vs. antiparasitic effects)?

  • Answer :

  • Orthogonal assays : Confirm activity across multiple models (e.g., in vitro enzyme inhibition + cell-based assays). For example, if antiproliferative activity is observed in cancer cells but not in parasitic models, assess target specificity via CYP51 inhibition assays .
  • Dose-response validation : Use EC₅₀ values to compare potency thresholds. Low micromolar activity (e.g., EC₅₀ = 1–5 µM) in L. donovani vs. higher doses in cancer models may indicate divergent mechanisms.
  • Structural analogs : Test derivatives like N-(4-sulfamoylphenyl)piperazine-1-carbothioamide to isolate functional group contributions .

Q. How can synthetic routes be optimized for scalability while maintaining yield and purity?

  • Answer :

  • Continuous flow chemistry : Reduce reaction times and improve reproducibility for steps like piperazine alkylation .
  • Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation of intermediates (e.g., nitro groups) to avoid column purification .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and minimize off-target products .

Q. What computational tools are effective for predicting target binding and pharmacokinetic properties?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (similar to diamino-butylbenzamides ) or FAAH enzymes (modulated by related piperazine carboxamides ).
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 60–80%) and blood-brain barrier penetration (logBB < 0.3) based on logP (~3.5) and polar surface area (~75 Ų) .

Validation and Contradiction Management

Q. How should researchers validate the compound’s stability under physiological conditions?

  • Answer :

  • Forced degradation : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation products via HPLC-MS .
  • Light stability : Use ICH Q1B guidelines to assess photodegradation in UV/visible light. The benzothiazole group may be susceptible to photoisomerization .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Answer :

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better model fluorine interactions .
  • Experimental replication : Synthesize top-ranked analogs from virtual screens (e.g., 4-(pyridin-4-ylalkyl)piperazine-1-carboxamides ) and retest in biological assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.